2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one
Overview
Description
“2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one” is a chemical compound with the molecular formula C9H14ClNO2. It is related to 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol .
Synthesis Analysis
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane, a related compound, has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .Molecular Structure Analysis
The InChI code for 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol, a related compound, is 1S/C9H17NO2/c11-6-5-10-3-1-9(2-4-10)7-12-8-9/h11H,1-8H2 . The structure of a novel tetracyclic system was confirmed by X-ray crystallography .Chemical Reactions Analysis
The synthesis of the related compound 2-oxa-7-azaspiro[3.5]nonane involved oxidative cyclizations using Oxone® in formic acid .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one” is 203.66 g/mol. The related compound 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol has a molecular weight of 171.24 .Scientific Research Applications
Synthesis and Structural Studies :
- A study describes the synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, which were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations. This research is significant in understanding the structural and synthetic aspects of these compounds (Gurry, McArdle, & Aldabbagh, 2015).
Novel Synthesis Methods :
- Another research demonstrates a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This contributes to the field by providing an efficient synthesis route for these compounds (Huynh, Nguyen, & Nishino, 2017).
Chemical Transformations and Applications :
- Research on the hydrolysis and acylation of imino groups in certain isomers of 2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles highlights the chemical transformations these compounds can undergo, which is useful in various synthetic applications (Belikov et al., 2013).
Role in Spiroaminal Synthesis :
- A review on synthetic approaches to spiroaminals discusses the significance of compounds like 1-oxa-7-azaspiro[4.4]nonane in the synthesis of biologically active spiroaminals, highlighting their role in medicinal chemistry (Sinibaldi & Canet, 2008).
Antimicrobial Agent Synthesis :
- The synthesis of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one as antimicrobial agents showcases the potential use of these compounds in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Safety And Hazards
The related compound 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c10-5-8(12)11-3-1-9(2-4-11)6-13-7-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBHCRNJEYEWMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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